N'-(3-Hydroxyphenyl)-N,N-dimethylsulfamide
Overview
Description
N-(3-Hydroxyphenyl)-N,N-dimethylsulfamide, also known as DMSO, is a colorless, odorless, and slightly oily liquid. It is a naturally occurring organic compound that has a wide range of uses in the medical, industrial, and scientific fields. DMSO has been used for many years as a solvent, a preservative, and a cryoprotectant. It is also used in the synthesis of a variety of compounds and in the synthesis of pharmaceuticals. Additionally, DMSO has been studied for its potential therapeutic effects, including the treatment of pain, inflammation, and joint diseases.
Scientific Research Applications
Peptide Synthesis and Organic Synthesis
N'-(3-Hydroxyphenyl)-N,N-dimethylsulfamide and related compounds have shown promising applications in peptide synthesis. For instance, p-Hydroxyphenyl dimethylsulfonium methyl sulfate (HODMSP·MeSO4−), which shares a structural motif with N'-(3-Hydroxyphenyl)-N,N-dimethylsulfamide, has been identified as an excellent water-soluble coupling reagent for peptide synthesis due to its high reactivity, product purity, and minimal racemization. This reagent facilitates the selective acylation of bifunctional residues such as Arg, Lys, Cys, and Tyr by controlling the pH of the reaction mixture, which is a critical aspect for synthesizing complex peptides like the molluscan neuropeptide FMRFamide (Kouge, Koizumi, Okai, & Kato, 1987).
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to interact with their targets in unique ways . For instance, the dopamine analogue 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) has been shown to exhibit a variety of effects at different dopamine receptors depending on the anatomical location of these receptor sites and the experimental conditions .
Biochemical Pathways
For example, 3-(3-Hydroxyphenyl)propanoic acid is a major metabolite of ingested caffeic acid and of the phenolic degradation products of proanthocyanidins . The degradation of similar compounds has been shown to involve initial hydrolysis of their central amide carbamate linkage .
Result of Action
For example, edrophonium, a short and rapid-acting anticholinesterase drug, inhibits or inactivates acetylcholinesterase at sites of cholinergic transmission .
Action Environment
The degradation of related compounds has been shown to be influenced by environmental factors such as ph and temperature .
properties
IUPAC Name |
1-(dimethylsulfamoylamino)-3-hydroxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-10(2)14(12,13)9-7-4-3-5-8(11)6-7/h3-6,9,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZQSWQALJXNQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428946 | |
Record name | 1-(dimethylsulfamoylamino)-3-hydroxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-Hydroxyphenyl)-N,N-dimethylsulfamide | |
CAS RN |
539807-29-9 | |
Record name | 1-(dimethylsulfamoylamino)-3-hydroxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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